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A case of mistaken identity in drug nomenclature has led to confusion surrounding ADC-189.

Initially miscategorized as an antibody-drug conjugate (ADC) for oncology, ADC-189 is, in fact,

deunoxavir marboxil, a novel antiviral agent for the treatment of influenza. Developed by

Jiaxing AnDiCon Biotech Co., Ltd., the "ADC" in its name refers to the company rather than the

drug classification. This guide clarifies the true nature of deunoxavir marboxil and provides a

detailed comparison with other leading anti-influenza drugs, offering researchers, scientists,

and drug development professionals a clear perspective on its performance and mechanism of

action.

Deunoxavir marboxil belongs to a class of drugs known as cap-dependent endonuclease

inhibitors, which target a crucial step in the influenza virus's replication process.[1][2] This

mechanism is distinct from the more established neuraminidase inhibitors. This guide will

compare deunoxavir marboxil with another cap-dependent endonuclease inhibitor, baloxavir

marboxil, and prominent neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir.

Mechanism of Action: A Tale of Two Targets
The primary antiviral drugs for influenza can be categorized by their distinct mechanisms of

action: inhibiting viral replication within the host cell or preventing the release of new viral

particles.
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Cap-Dependent Endonuclease Inhibitors: Deunoxavir marboxil and baloxavir marboxil function

by inhibiting the cap-dependent endonuclease enzyme of the influenza virus.[3][4] This enzyme

is essential for "cap-snatching," a process where the virus cleaves the 5' caps of host cell

messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[4] By

blocking this process, these drugs effectively halt the replication of the virus.

Neuraminidase Inhibitors: Oseltamivir, zanamivir, and peramivir target the neuraminidase

enzyme on the surface of the influenza virus. Neuraminidase is responsible for cleaving sialic

acid residues on the host cell surface, which allows newly formed virus particles to be released

and infect other cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus.
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Figure 1. Mechanisms of action of anti-influenza drugs.

Comparative Efficacy and Clinical Data
The clinical efficacy of these antiviral drugs is typically measured by the time to alleviation of

influenza symptoms. The following tables summarize key quantitative data from clinical trials.

Table 1: Comparison of Cap-Dependent Endonuclease Inhibitors

Drug Name
(Brand)

Mechanism of
Action

Dosing
Regimen

Median Time
to Symptom
Alleviation (vs.
Placebo)

Key Findings

Deunoxavir

marboxil (ADC-

189)

Cap-dependent

endonuclease

inhibitor

Single oral dose
26.5%

improvement

Efficiently halts

influenza virus

replication within

24 hours. Oral

efficacy is not

affected by food

intake.

Baloxavir

marboxil

(Xofluza®)

Cap-dependent

endonuclease

inhibitor

Single oral dose

53.7 hours (vs.

80.2 hours for

placebo)

Superior to

placebo in

alleviating

influenza

symptoms and

superior to both

oseltamivir and

placebo in

reducing viral

load 1 day after

treatment

initiation.

Table 2: Comparison of Neuraminidase Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15138404?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Name
(Brand)

Mechanism of
Action

Dosing
Regimen

Median Time
to Symptom
Alleviation (vs.
Placebo)

Key Findings

Oseltamivir

(Tamiflu®)

Neuraminidase

inhibitor

75 mg twice daily

for 5 days (oral)

Reduced by 16.8

hours

Reduces the risk

of lower

respiratory tract

complications

and

hospitalization.

Zanamivir

(Relenza®)

Neuraminidase

inhibitor

10 mg twice daily

for 5 days

(inhaled)

Reduced by 1.5

days

Effective in

decreasing the

duration and

severity of

symptoms.

Peramivir

(Rapivab®)

Neuraminidase

inhibitor

Single

intravenous dose

(300 mg or 600

mg)

Reduced by ~22-

29 hours (300

mg and 600 mg

doses)

Provides a

parenteral

treatment option

for patients who

cannot take oral

or inhaled

medications.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the scientific community to

evaluate and replicate findings. Below are summaries of typical experimental protocols for

assessing the efficacy of anti-influenza drugs.

Phase III Clinical Trial for Deunoxavir Marboxil (ADC-189)

Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III

clinical study.

Participants: Over 600 uncomplicated adolescent and adult patients with acute influenza.
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Intervention: A single oral dose of deunoxavir marboxil tablets or a matching placebo.

Primary Endpoint: The time to remission of seven influenza symptoms: cough, sore throat,

headache, nasal congestion, fever or chills, muscle or joint pain, and fatigue.

Data Collection: Symptom severity was recorded by patients in a diary. Nasopharyngeal

swabs were collected to measure viral load. Safety was assessed by monitoring adverse

events.
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Figure 2. Generalized workflow for a Phase III clinical trial of an oral anti-influenza drug.
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In Vitro Antiviral Activity Assay (General Protocol)

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media.

Virus Propagation: Influenza virus strains are propagated in MDCK cells.

Antiviral Assay:

MDCK cells are seeded in 96-well plates and incubated.

The cells are washed and infected with a specific dilution of the influenza virus.

Serial dilutions of the test compound (e.g., deunoxavir marboxil) are added to the wells.

The plates are incubated for a set period (e.g., 48-72 hours).

Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of the

viral cytopathic effect (CPE) or by quantifying viral RNA or protein levels. The 50% effective

concentration (EC50) is calculated.

Conclusion
Deunoxavir marboxil (ADC-189) is a promising single-dose oral antiviral for the treatment of

influenza, with a mechanism of action that targets the cap-dependent endonuclease of the

virus. Clinical trial data indicate that it significantly reduces the time to symptom alleviation with

a favorable safety profile. Its single-dose regimen offers a potential advantage in patient

compliance compared to the multi-day regimens of neuraminidase inhibitors like oseltamivir. As

with all antiviral medications, the emergence of resistant strains remains a consideration that

requires ongoing surveillance. The distinct mechanism of action of cap-dependent

endonuclease inhibitors provides a valuable alternative in the therapeutic arsenal against

influenza.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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